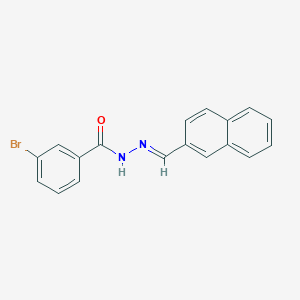

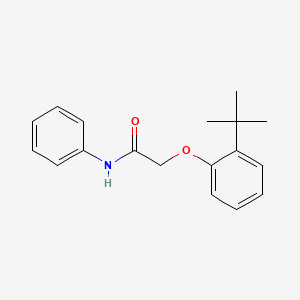

![molecular formula C14H10BrN5O3 B5504699 4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)

4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including compounds structurally related to the target molecule, typically involves the reaction of aromatic carbohydrazides with various reagents. For instance, 3-Dimethylamino-2,2-dimethyl-2 H-azirine reacts with aromatic carbohydrazides to give 2-(1-amino-1-methylethyl)-5-aryl-1, 3, 4-oxadiazoles. This reaction pathway highlights the versatile approaches available for constructing the oxadiazole core, a key feature of the target compound (Link, 1978).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by X-ray crystallography, which provides detailed insights into their crystalline forms and molecular configurations. For example, compounds structurally similar to the target have been found to crystallize in specific space groups, with molecular structures displaying E configuration with respect to their C=N double bonds. Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, reflecting their rich chemistry. They can react with different nucleophiles and active methylene compounds to form a wide range of substitution products. These reactions are pivotal for the synthesis of novel derivatives with potential biological activities. The chemical versatility of these compounds underlines their utility in synthetic organic chemistry (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their UV absorption and photoluminescent properties, are influenced by their molecular structure. These properties are essential for their application in materials science, particularly in the development of new photoluminescent materials. The effects of aryl groups on the UV absorption and photoluminescent properties have been extensively studied, providing valuable insights into the design of compounds with desired optical properties (Liu Yu et al., 2006).

科学的研究の応用

Antimycobacterial Activity

Compounds similar to 4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity. For instance, Ş. Küçükgüzel et al. (1999) synthesized various hydrazones with structural similarities and found that some of these compounds, like compound 3a, exhibited promising antituberculosis activity against Mycobacterium tuberculosis H37Rv (Ş. Küçükgüzel et al., 1999).

Antimicrobial Evaluation

Research has also been conducted on the antimicrobial properties of 1,3,4-oxadiazole derivatives. For example, E. Jafari et al. (2017) synthesized and evaluated some 2,5 disubstituted 1,3,4-oxadiazole derivatives, observing significant antibacterial activities against Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).

Synthesis and Antimicrobial Studies of Substituted 1,3,4-Oxadiazole Derivatives

A. N. Mayekar et al. (2010) synthesized a series of new 1,3,4-oxadiazole derivatives having a 6-bromonaphthalene moiety. These compounds were tested for their antimicrobial activities, with some exhibiting good activity (A. N. Mayekar et al., 2010).

Synthesis and Anti-Bacterial Study of N-Substituted Derivatives

H. Khalid et al. (2016) undertook research on 1,3,4-oxadiazole bearing compounds due to their biological activities. They synthesized N-substituted derivatives of a specific compound and found that these compounds exhibited moderate to talented antibacterial activity (H. Khalid et al., 2016).

将来の方向性

特性

IUPAC Name |

4-amino-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O3/c15-9-3-1-8(2-4-9)11-6-5-10(22-11)7-17-18-14(21)12-13(16)20-23-19-12/h1-7H,(H2,16,20)(H,18,21)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAVMOWUIQIJND-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

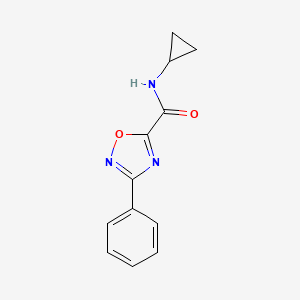

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

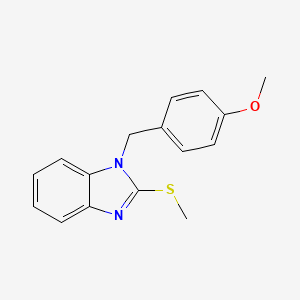

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)

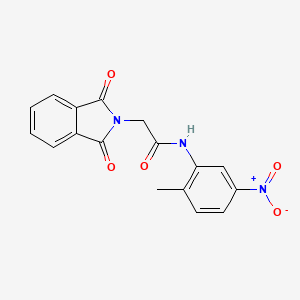

![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)